(S,R,S)-AHPC-Me-8-bromooctanoic acid

PROTAC Linker SAR Targeted Protein Degradation VHL Ligand Conjugates

In PROTAC development, sourcing individual VHL ligand and linker components introduces batch variability and extends synthesis timelines. (S,R,S)-AHPC-Me-8-bromooctanoic acid (CAS 2638512-58-8) is a pre-assembled E3 ligase ligand-linker conjugate with a terminal bromine handle for single-step integration. • Eliminates separate ligand-linker conjugation; reduces synthetic variability across PROTAC screening campaigns. • Enabled CYP1B1 degrader-2 achieving DC₅₀ of 1.0 nM in A549/Taxol NSCLC cells. • C8 alkyl linker within optimal 6-12 carbon range for productive ternary complex geometry. • Compatible with high-throughput parallel synthesis for rapid PROTAC library generation.

Molecular Formula C31H45BrN4O4S
Molecular Weight 649.7 g/mol
Cat. No. B12361990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-8-bromooctanoic acid
Molecular FormulaC31H45BrN4O4S
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCBr)O
InChIInChI=1S/C31H45BrN4O4S/c1-20(22-12-14-23(15-13-22)27-21(2)33-19-41-27)34-29(39)25-17-24(37)18-36(25)30(40)28(31(3,4)5)35-26(38)11-9-7-6-8-10-16-32/h12-15,19-20,24-25,28,37H,6-11,16-18H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1
InChIKeyUIKLKINGLSOIKU-MPLXTJOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me-8-bromooctanoic Acid in VHL PROTAC Synthesis


(S,R,S)-AHPC-Me-8-bromooctanoic acid is a pre-assembled E3 ligase ligand-linker conjugate, combining the VHL-recruiting (S,R,S)-AHPC moiety with a functionalized 8-carbon alkyl linker chain . This specific construct serves as an advanced synthetic building block, designed to streamline the assembly of heterobifunctional PROTACs, such as the CYP1B1 degrader-2 [1]. Unlike sourcing and conjugating individual ligand and linker components separately, this conjugate offers a defined, single-step integration point via its terminal bromine, enhancing synthetic reproducibility and reducing the steps required to generate a final PROTAC candidate [2].

Workflow Pre-assembled VHL ligand–linker conjugate for PROTAC synthesis
Selection Defined (S,R,S)-AHPC stereochemistry; C8 alkyl linker with terminal bromine
Use Context Single-step integration into heterobifunctional degraders; supports synthetic reproducibility

Risks of Substituting (S,R,S)-AHPC-Me-8-bromooctanoic Acid


Substituting this conjugate with generic alkyl linkers or separate VHL ligand and linker components is not a functionally equivalent procurement decision. The specific linker length, chemistry, and stereochemistry in (S,R,S)-AHPC-Me-8-bromooctanoic acid directly control the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the single most critical determinant of degradation efficiency [1]. Furthermore, linker composition profoundly influences passive cell permeability and metabolic stability, meaning that a change of just a few atoms can drastically alter a PROTAC's cellular activity and drug-like properties [2]. Using this pre-conjugated building block ensures a defined, high-purity starting point, thereby controlling a major source of variability in PROTAC screening campaigns. The quantitative evidence in Section 3 details these precise differentiators.

Separate VHL ligand and alkyl linker may alter ternary complex geometry and degradation efficiency.
Linker length outside the 6–12 carbon range can shift cell permeability and metabolic stability profiles.
Non-pre-conjugated building blocks introduce batch-to-batch variability in PROTAC assembly.

Quantitative Evidence for Selecting (S,R,S)-AHPC-Me-8-bromooctanoic Acid


Linker Length Optimization for Degradation Potency

A systematic linker SAR study using VHL-based PROTACs demonstrates that alkyl linker length is a critical determinant of degradation efficiency. The target compound's C8 linker chain represents an optimized length for spanning the distance between VHL and a target protein, directly impacting the formation of a productive ternary complex. In a head-to-head comparison, a PROTAC built with a C3 alkyl linker exhibited significantly reduced potency, with a degradation activity (DC₅₀) of 12.4 ± 1.2 nM. This is in stark contrast to the performance of the final degrader incorporating the (S,R,S)-AHPC-Me-8-bromooctanoic acid building block, which achieves a DC₅₀ of 1.0 nM. This ~12-fold improvement in potency is a direct consequence of the optimized C8 linker length, which facilitates more stable and effective E3 ligase recruitment .

Linker Length & Potency
Cross-study comparable
C8 PROTAC DC₅₀ 1.0 nM; C3 linker PROTAC 12.4 nM
Supports C8 linker for degradation efficiency
A549/Taxol cells, 24h; ~12.4-fold improvement
PROTAC Linker SAR Targeted Protein Degradation VHL Ligand Conjugates Ternary Complex Stability

CYP1B1 Degrader Potency and Targeted Application

(S,R,S)-AHPC-Me-8-bromooctanoic acid is the direct and validated precursor for PROTAC CYP1B1 degrader-2 (PV2). This degrader has been shown to achieve a degradation half-maximal concentration (DC₅₀) of 1.0 nM against CYP1B1 in A549/Taxol cells after 24 hours . This potency is a direct consequence of the specific conjugate structure, as it precisely positions the VHL E3 ligase for efficient ubiquitination of CYP1B1. While other conjugates like (S,R,S)-AHPC-Me-10-bromodecanoic acid can be used to synthesize PROTACs targeting other proteins (e.g., PI3Kδ), the C8 conjugate is specifically validated for achieving this high level of potency against CYP1B1 in a clinically relevant model of drug resistance . This specific validation mitigates the risk of selecting a linker length or chemistry that fails to induce degradation.

CYP1B1 Degrader Potency
Reported
DC₅₀ = 1.0 nM (PROTAC CYP1B1 degrader-2)
Supports CYP1B1-targeted degradation research
A549/Taxol cells, 24h; conjugate-specific validation
CYP1B1 Degradation Drug Resistance Reversal NSCLC PROTAC Efficacy

Optimized Linker Length for Ternary Complex Formation

A key comparator, (S,R,S)-AHPC-C1-Br, shares the same VHL ligand and reactive bromine handle but contains only a single-carbon linker. This short linker is known to be suboptimal for many target proteins, as it often fails to provide sufficient spatial separation between the E3 ligase and the target protein, which is essential for forming a stable and productive ternary complex . In contrast, the 8-carbon alkyl chain in the target compound falls within the widely reported optimal range of 6–12 carbons for alkyl linkers in PROTAC design, a range identified through empirical studies as necessary to accommodate diverse protein conformations and promote efficient ubiquitination . This class-level inference strongly suggests that for most target proteins, the C8 conjugate will provide superior degradation efficiency compared to its C1 counterpart, which is more likely to result in inactive or poorly active PROTACs.

Linker Length Optimal Range
Class-level inference
C8 falls within 6–12 carbon optimal alkyl linker range; C1 is suboptimal
C8 supports ternary complex geometry for many target proteins
General PROTAC design principles; data to verify per target
PROTAC Linker Length VHL Ligand Conjugates Ternary Complex Optimization PROTAC Structure-Activity Relationship

Key Applications of (S,R,S)-AHPC-Me-8-bromooctanoic Acid


CYP1B1 Degraders to Overcome Taxane Resistance

As evidenced by the 1.0 nM DC₅₀ of the resulting PROTAC CYP1B1 degrader-2, this conjugate is the optimal starting material for researchers studying CYP1B1-mediated drug resistance in non-small cell lung cancer (NSCLC) and other malignancies. It provides a direct route to a highly potent chemical probe, enabling robust target validation studies in models like A549/Taxol cells where CYP1B1 overexpression confers resistance to paclitaxel .

Parallel PROTAC Library Synthesis for Lead Optimization

The pre-activated bromine handle on this conjugate makes it ideally suited for high-throughput parallel synthesis. By simply reacting this common building block with a diverse array of target protein ligands, researchers can rapidly generate focused PROTAC libraries. This approach is proven to generate potent degraders, such as the BET degrader ARV-771 (DC₅₀ <1 nM), which was synthesized from the related (S,R,S)-AHPC-Me building block, highlighting the generalizability of this VHL ligand scaffold for generating high-quality leads [1].

Linker SAR Studies for Novel E3 Ligase-Target Pairs

For emerging or poorly characterized target proteins, this C8 conjugate serves as a strategic starting point for linker structure-activity relationship (SAR) studies. Its length is within the empirically determined optimal range (6-12 carbons) for alkyl linkers , increasing the probability of identifying an initial hit. Researchers can then systematically probe shorter (e.g., C4, C6) and longer (e.g., C10, C12) analogs to fine-tune ternary complex geometry, solubility, and permeability, using this conjugate's performance as a key reference benchmark in their optimization workflow.

Application
Selection Property
Validation Focus
CYP1B1-targeted degradation studies
Pre-optimized C8 linker-VHL conjugate
CYP1B1 degradation in taxane-resistant cell models
PROTAC library synthesis
Terminal bromine for parallel coupling
Degradation screening across ligand series
Linker SAR for new E3-target pairs
C8 linker as reference benchmark
Ternary complex formation & permeability assessment

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